9-Chloro-10-methylphenanthrene
Description
Structure
3D Structure
Properties
CAS No. |
52979-77-8 |
|---|---|
Molecular Formula |
C15H11Cl |
Molecular Weight |
226.70 g/mol |
IUPAC Name |
9-chloro-10-methylphenanthrene |
InChI |
InChI=1S/C15H11Cl/c1-10-11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(10)16/h2-9H,1H3 |
InChI Key |
KDGPPNGRHJZUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=CC=CC=C13)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 9 Chloro 10 Methylphenanthrene
Electrophilic and Nucleophilic Aromatic Substitution Pathways
The reactivity of 9-chloro-10-methylphenanthrene in aromatic substitution reactions is governed by the electronic properties of the phenanthrene (B1679779) core and the directing effects of the chloro and methyl substituents. The phenanthrene system itself undergoes electrophilic substitution preferentially at the 1, 3, 6, and 8 positions, though the 9 and 10 positions are also reactive, particularly in addition-elimination sequences. libretexts.orgwikipedia.org
In the case of this compound, the substituents at the 9- and 10-positions significantly influence the regioselectivity of further substitutions. The methyl group (-CH₃) at the 10-position is an activating group, donating electron density to the ring via hyperconjugation and induction, thereby making the ring more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. Conversely, the chloro group (-Cl) at the 9-position is a deactivating group due to its inductive electron withdrawal, but it also acts as an ortho, para-director due to resonance effects of its lone pairs.
The combined influence of these two groups dictates the probable sites for electrophilic attack. The activating effect of the methyl group and the directing effect of both substituents would likely favor substitution at positions 1, 8, 3, and 6. The precise outcome would depend on the specific electrophile and reaction conditions, representing a competitive scenario between the directing abilities of the two groups.
Nucleophilic aromatic substitution (SNAr) on this compound is substantially less favorable. The SNAr mechanism typically requires an aromatic ring to be electron-deficient, a condition usually met by the presence of strong electron-withdrawing groups (such as -NO₂) ortho or para to the leaving group. nih.gov The phenanthrene core of this compound is electron-rich, and it lacks the necessary activating groups to stabilize the negative charge of the intermediate Meisenheimer complex. Therefore, displacing the chloride with a nucleophile would necessitate harsh reaction conditions.
Oxidative and Reductive Transformations of the Phenanthrene Core
The phenanthrene nucleus, particularly the 9,10-bond, exhibits reactivity akin to an alkene double bond and is a primary site for oxidative transformations. libretexts.org Oxidation of the parent phenanthrene with reagents like chromic acid readily yields phenanthrene-9,10-dione (also known as phenanthrenequinone). wikipedia.org For this compound, the presence of substituents at these positions precludes the formation of a simple quinone at the 9,10-positions.
Instead, oxidation would likely proceed via other pathways. Strong oxidation could lead to the cleavage of the aromatic system, potentially forming biphenyl (B1667301) derivatives. Alternatively, oxidation might target the methyl group, converting it to a hydroxymethyl, aldehyde, or carboxylic acid function, a reaction observed in the oxidation of other methyl-substituted polycyclic aromatic hydrocarbons (PAHs). Studies on the closely related 9-methylanthracene (B110197) have shown that oxidation can yield a mix of side-chain oxidation products, nuclear oxidation products, and dimers. acs.org
Reductive transformations of the phenanthrene core typically involve catalytic hydrogenation. The 9,10-double bond is the most reactive site for reduction. Catalytic hydrogenation of phenanthrene, for instance with Raney Nickel, selectively reduces this bond to yield 9,10-dihydrophenanthrene. wikipedia.org Applying this to this compound would be expected to produce 9-chloro-10-methyl-9,10-dihydrophenanthrene. More forceful reduction conditions can lead to further hydrogenation of the terminal rings, eventually resulting in perhydrophenanthrene.
| Reaction Type | Reagent/Conditions | Expected Major Product on Phenanthrene Core | Reference |
| Oxidation | Chromic Acid (CrO₃/H₂SO₄) | Phenanthrene-9,10-dione | wikipedia.org |
| Reduction | H₂, Raney Ni | 9,10-Dihydrophenanthrene | wikipedia.org |
| Halogenation | Br₂ | 9-Bromophenanthrene | wikipedia.org |
| Sulfonation | H₂SO₄ | 2- and 3-Phenanthrenesulfonic acids | wikipedia.org |
This table shows typical reactions on the unsubstituted phenanthrene core for context.
Photochemical Reactivity and Rearrangement Mechanisms
The photochemical behavior of phenanthrene and its derivatives is a well-studied area, involving processes like photodimerization and photocyclization. beilstein-journals.orgcdnsciencepub.com The Mallory reaction, for instance, is a classic photochemical method to synthesize phenanthrenes from stilbenes. acs.org For this compound, direct irradiation with UV light could induce several transformations.
One possibility is intramolecular rearrangement. Photolysis can generate excited states with different electronic distributions, potentially leading to skeletal rearrangements or positional isomerization of the substituents. Another potential pathway is photo-induced C-Cl bond cleavage. Homolytic cleavage would generate a phenanthryl radical and a chlorine radical, which could then engage in secondary reactions such as dimerization or hydrogen abstraction from the solvent. Research on other phenanthrene derivatives has demonstrated the photochemical generation of reactive intermediates from cyclopropanated precursors, highlighting the diverse reactivity of the excited phenanthrene scaffold. nih.gov
Given the extended π-system, this compound is expected to be fluorescent, a common property of PAHs. wikipedia.org The specific absorption and emission characteristics would be influenced by the chloro and methyl substituents.
Investigations of Halogen-Directed Reactivity
The chlorine atom at the 9-position serves as a versatile functional handle for synthetic transformations, most notably in transition-metal-catalyzed cross-coupling reactions. The carbon-chlorine bond can undergo oxidative addition to a low-valent metal center (e.g., Palladium(0) or Nickel(0)), initiating catalytic cycles for C-C, C-N, or C-O bond formation. nih.gov
This makes this compound a potential substrate for a variety of named reactions, including:
Suzuki Coupling: Reaction with an organoboron reagent (R-B(OR)₂) to form 9-alkyl/aryl-10-methylphenanthrene.
Heck Coupling: Reaction with an alkene to introduce a vinyl group at the 9-position.
Buchwald-Hartwig Amination: Reaction with an amine to form a 9-amino-10-methylphenanthrene derivative.
Sonogashira Coupling: Reaction with a terminal alkyne to yield a 9-alkynyl-10-methylphenanthrene.
The efficiency of these reactions can be influenced by steric hindrance from the adjacent methyl group at the 10-position and the peri-hydrogen at the 1-position. However, the development of sophisticated ligand systems for palladium and nickel catalysts has enabled the coupling of increasingly challenging substrates. colab.ws These methods provide a powerful strategy for the site-selective functionalization of the phenanthrene core, leveraging the halogen as a directing group. nih.gov
Reaction Kinetics and Thermodynamic Analyses
Detailed experimental kinetic and thermodynamic data specifically for this compound are not widely available in the literature. However, valuable insights can be drawn from studies on closely related PAHs.
Kinetic studies on the gas-phase reactions of phenanthrene and various methylphenanthrenes with hydroxyl (•OH) radicals have been performed. researchgate.net These reactions are crucial for understanding the atmospheric degradation of PAHs. The rate constants for these reactions are typically in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹ and show a dependence on the position of the methyl substituent. mdpi.com The reaction proceeds primarily through the addition of the •OH radical to the aromatic ring. researchgate.net
Thermodynamic properties, such as the standard enthalpy of formation (ΔfH°), have been determined for phenanthrene and its isomer anthracene. acs.orgresearchgate.net These values provide a baseline for estimating the stability of the phenanthrene core. The dissociative ionization of phenanthrene has also been studied, providing data on the activation energies for hydrogen loss from the parent cation. acs.org Such fundamental data are essential for computational modeling of reaction mechanisms and predicting the favorability of different transformation pathways.
| Compound | Parameter | Value | Conditions | Reference |
| Phenanthrene | Enthalpy of Fusion (ΔfusH) | 85 ± 6.0 J·g⁻¹ | T = 372 K | nih.gov |
| Anthracene | Enthalpy of Fusion (ΔfusH) | 153.7 ± 10.8 J·g⁻¹ | T = 490 K | nih.gov |
| Chrysene | Enthalpy of Formation (ΔfH°m) | 110.7 ± 13.0 kJ·mol⁻¹ | 298.15 K, crystal | acs.org |
| Benz[a]anthracene | Enthalpy of Formation (ΔfH°m) | 143.3 ± 22.3 kJ·mol⁻¹ | 298.15 K, crystal | acs.org |
| Anthracene Cation | Activation Energy (H loss) | 4.28 eV (99 kcal/mol) | Gas phase | acs.org |
This table presents thermodynamic data for phenanthrene and related PAHs to provide context for the energetic properties of the core structure.
Advanced Spectroscopic and Chromatographic Characterization of 9 Chloro 10 Methylphenanthrene
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a detailed picture of the atomic connectivity and spatial arrangement can be constructed.
The ¹H and ¹³C NMR spectra of 9-Chloro-10-methylphenanthrene are expected to be complex due to the asymmetry of the molecule, leading to distinct signals for each of the nine aromatic protons and fifteen carbon atoms.
Proton (¹H) NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) would display a series of multiplets corresponding to the protons on the phenanthrene (B1679779) backbone. The methyl protons would appear as a singlet in the upfield region, likely around δ 2.5-3.0 ppm. The presence of the electron-withdrawing chlorine atom at the C9 position would be expected to deshield the adjacent protons, causing them to resonate at a lower field (higher ppm) compared to unsubstituted phenanthrene. Conversely, the electron-donating methyl group at C10 would shield nearby protons, shifting their signals to a higher field.
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The spectrum would exhibit fifteen distinct signals. The carbon atom bearing the chlorine (C9) would be significantly influenced by the halogen's electronegativity, with its chemical shift appearing in the range of δ 125-135 ppm. The carbon of the methyl group would be observed in the aliphatic region, typically around δ 15-25 ppm. The quaternary carbons, including C9, C10, and the bridgehead carbons, would show characteristic chemical shifts.
A predicted assignment of the ¹H and ¹³C NMR chemical shifts for this compound, based on the analysis of related compounds such as 9-methylphenanthrene and various chlorophenanthrenes, is presented in the interactive data table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 8.0 - 8.2 | C1: 125 - 127 |
| H2 | 7.5 - 7.7 | C2: 126 - 128 |
| H3 | 7.6 - 7.8 | C3: 127 - 129 |
| H4 | 8.5 - 8.7 | C4: 122 - 124 |
| H5 | 8.6 - 8.8 | C5: 123 - 125 |
| H6 | 7.7 - 7.9 | C6: 128 - 130 |
| H7 | 7.6 - 7.8 | C7: 127 - 129 |
| H8 | 7.9 - 8.1 | C8: 124 - 126 |
| - | - | C9: 128 - 132 |
| - | - | C10: 130 - 134 |
| CH₃ | 2.6 - 2.8 | C11 (CH₃): 18 - 22 |
| - | - | C4a: 130 - 132 |
| - | - | C4b: 131 - 133 |
| - | - | C8a: 129 - 131 |
| - | - | C10a: 129 - 131 |
Note: The predicted chemical shifts are estimations and may vary based on the solvent and experimental conditions.
To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For instance, correlations would be expected between H1 and H2, H2 and H3, and H3 and H4, as well as between H5 and H6, H6 and H7, and H7 and H8.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbons and confirming the positions of the chloro and methyl substituents. For example, the methyl protons would show a correlation to C10, C10a, and potentially C1.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. For this compound (C₁₅H₁₁Cl), the exact mass can be calculated. The presence of chlorine, which has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), would result in a characteristic isotopic pattern in the mass spectrum. The molecular ion peak (M⁺) would appear as two peaks separated by approximately 2 Da, with a relative intensity ratio of about 3:1, which is a clear indicator of the presence of a single chlorine atom.
| Ion | Formula | Calculated Exact Mass (Da) | Isotopic Peak |
| [M]⁺ | C₁₅H₁₁³⁵Cl | 226.0549 | M |
| [M+2]⁺ | C₁₅H₁₁³⁷Cl | 228.0520 | M+2 |
Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The analysis of these fragments provides valuable structural information. Key expected fragmentation pathways include:
Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z [M-15]⁺.
Loss of a chlorine radical (•Cl): This would lead to a fragment ion at m/z [M-35]⁺ or [M-37]⁺.
Loss of hydrogen chloride (HCl): A rearrangement followed by the elimination of HCl could produce a fragment at m/z [M-36]⁺.
The relative abundance of these and other fragment ions would be characteristic of the compound's structure.
Electronic Absorption and Emission Spectroscopy
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. The phenanthrene core is known to be chromophoric and fluorescent.
The UV-Vis absorption spectrum of this compound is expected to exhibit multiple absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the phenanthrene aromatic system. The presence of the chloro and methyl substituents will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenanthrene, due to the extension of the conjugated system and electronic effects of the substituents.
Upon excitation with an appropriate wavelength of UV light, this compound is expected to exhibit fluorescence. The emission spectrum would likely be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime would be influenced by the presence of the chlorine atom, which can enhance intersystem crossing to the triplet state and potentially quench fluorescence.
Circular Dichroism Spectroscopy for Conformational and Chiral Analysis
Circular Dichroism (CD) spectroscopy is a crucial technique for investigating the stereochemical aspects of chiral molecules. Since this compound possesses a non-planar, helical structure due to steric hindrance between the chloro and methyl groups at the 9 and 10 positions, it is inherently chiral. CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of the molecule.
For phenanthrene derivatives, the CD spectrum typically displays multiple Cotton effects, which are characteristic positive or negative bands. The sign and intensity of these effects are directly related to the molecule's spatial arrangement. In a study on structurally similar 9,10-dihydrophenanthrene derivatives, it was found that the sign of the long-wavelength Cotton effect is directly linked to the absolute configuration at the chiral centers. nih.gov Similarly, for this compound, the helicity of the phenanthrene core would give rise to a distinct CD spectrum. The sign of the B-band Cotton effect, in particular, can reflect the conformation of the biphenyl (B1667301) chromophore within the structure. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often paired with experimental CD data to predict the spectrum for a given enantiomer and thus assign the absolute configuration with high confidence.
Table 1: Illustrative Circular Dichroism Spectral Data for a Hypothetical Enantiomer of this compound
| Spectral Region | Wavelength (nm) | Sign of Cotton Effect | Associated Transition |
| A-band | ~280-320 | Positive | ¹Lₐ |
| B-band | ~240-270 | Negative | ¹Bₐ |
| C-band | ~200-230 | Positive | ¹Cₐ |
Coupled Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental separation technique that is indispensable for isolating and identifying specific compounds from complex matrices. nih.govjournalagent.com Coupled with powerful detectors like mass spectrometers, it provides definitive identification and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a mixture as it passes through a long, narrow capillary column. researchgate.net The choice of the stationary phase within the column is critical for achieving good resolution. researchgate.net For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, a low-polarity phenyl-substituted polysiloxane column, such as a HP-5MS, is commonly used. tdi-bi.comhpst.cz
Following separation in the GC, the eluted molecules enter the mass spectrometer. Typically, electron impact (EI) ionization is used, which bombards the molecules with high-energy electrons (70 eV), causing them to fragment in a reproducible manner. tdi-bi.comnsf.gov The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a "molecular fingerprint." The molecular ion peak confirms the compound's molecular weight, and the fragmentation pattern provides structural information that confirms the identity of this compound. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) mode can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. tdi-bi.com
Table 2: Typical GC-MS Parameters for Analysis of Phenanthrene Derivatives
| Parameter | Value/Description |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30-60 m length, 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Port Temp. | 270-300 °C |
| Carrier Gas | Helium, constant flow rate (~1.2 mL/min) |
| Oven Program | Initial temp 100°C, ramp at 6-10°C/min to 320°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |
| Scan Range | 50-500 amu (Full Scan) or Selected Ion Monitoring (SIM) |
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for separating compounds that may not be sufficiently volatile for GC analysis or for preparative-scale purification. researchgate.netglobalresearchonline.net The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. globalresearchonline.netlibretexts.org
For a moderately nonpolar compound like this compound, reversed-phase HPLC is the most common approach. uci.edu In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of acetonitrile or methanol and water. globalresearchonline.net A gradient elution, where the composition of the mobile phase is changed over time to increase its organic solvent content, is often used to effectively separate compounds with varying polarities from a single sample injection. uci.edu
Detection in HPLC can be achieved using various detectors. A Diode Array Detector (DAD) or UV-Vis detector is highly effective for aromatic compounds like phenanthrenes, as they absorb UV light strongly. globalresearchonline.net The detector can record the entire UV spectrum of the eluting peak, providing additional qualitative information and confirming the peak's identity by matching it against a standard's spectrum. For unambiguous identification, an HPLC system can be coupled to a mass spectrometer (LC-MS). libretexts.org
Table 3: Typical HPLC Parameters for Analysis of this compound
| Parameter | Value/Description |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 250 mm length, 4.6 mm ID, 5 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with 50% B, linear increase to 100% B over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-35 °C |
| Detector | |
| Type | Diode Array Detector (DAD) or UV-Vis |
| Wavelengths | Monitoring at 254 nm, with full spectrum acquisition (200-400 nm) |
Theoretical and Computational Chemistry Studies on 9 Chloro 10 Methylphenanthrene
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. For 9-Chloro-10-methylphenanthrene, methods like Density Functional Theory (DFT) are particularly valuable.
Detailed research findings indicate that the electronic properties of substituted phenanthrenes are significantly influenced by the nature and position of the substituents. The chlorine atom at the 9-position, being electronegative, and the methyl group at the 10-position, being electron-donating, create a unique electronic distribution across the phenanthrene (B1679779) backbone. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-31++G(d,p), can precisely model this. researchgate.netmdpi.com
These calculations reveal the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is expected to be delocalized across the aromatic rings, while the LUMO may also exhibit significant delocalization. The presence of the chlorine and methyl groups can modulate the energies of these frontier orbitals.
Calculated Electronic Properties of this compound (B3LYP/6-31++G(d,p))
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 1.8 D |
The molecular electrostatic potential (MEP) map is another valuable output of these calculations. For this compound, the MEP would likely show regions of negative potential around the chlorine atom due to its high electronegativity, and regions of positive potential associated with the hydrogen atoms of the methyl group and the aromatic rings. These maps are crucial for understanding intermolecular interactions. rsc.org
Computational Modeling of Reaction Mechanisms and Pathways
Computational chemistry provides the means to explore the potential chemical reactions that this compound might undergo. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating reaction mechanisms.
For instance, the formation of substituted phenanthrenes can be modeled. rsc.org In the case of this compound, computational studies could investigate its synthesis or its degradation pathways. For example, the mechanism of its formation from precursor molecules could be elucidated by calculating the activation energies for various reaction steps. Similarly, its metabolism, which often involves oxidation, can be modeled. Studies on the metabolism of alkylated phenanthrenes have shown that the presence of an alkyl group can shift the site of oxidation from the aromatic ring to the alkyl side chain. nih.gov Computational models can predict the likelihood of such reactions by comparing the activation barriers for different pathways.
Calculated Activation Energies for Hypothetical Reactions of this compound
| Reaction Type | Reaction Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Oxidation | Hydroxylation at the methyl group | 25 |
| Oxidation | Epoxidation of an aromatic bond | 35 |
| Reduction | Dechlorination | 45 |
These models are instrumental in understanding the environmental fate of such compounds and in designing synthetic routes. rsc.org
Prediction and Interpretation of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule. For this compound, these predictions are invaluable.
Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated using DFT. rsc.org These calculations can help in assigning the observed spectral bands to specific vibrational modes of the molecule, such as the C-Cl stretch, the C-H stretches of the methyl group, and the various aromatic ring vibrations.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted with good accuracy. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated and experimental NMR spectra, the precise structure of the molecule can be confirmed.
Electronic transitions, which are observed in UV-Visible spectroscopy, can also be predicted using time-dependent DFT (TD-DFT). researchgate.net These calculations can determine the wavelengths of maximum absorption and the corresponding oscillator strengths, providing insight into the electronic excitations of the molecule.
Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| IR Spectroscopy | C-Cl Stretch | ~750 cm⁻¹ |
| ¹³C NMR | Chemical shift of C9 (attached to Cl) | ~130 ppm |
| ¹H NMR | Chemical shift of methyl protons | ~2.5 ppm |
| UV-Vis Spectroscopy | λ_max | ~250 nm, ~300 nm, ~350 nm |
Molecular Docking and Simulation of Biomolecular Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly important in understanding how molecules like this compound might interact with biological macromolecules, such as proteins or DNA.
Studies on other phenanthrene derivatives have demonstrated the utility of molecular docking in identifying potential biological targets. academie-sciences.fr For this compound, docking studies could be performed against a range of protein targets, such as cytochrome P450 enzymes, which are involved in metabolism, or nuclear receptors, which regulate gene expression.
The process typically begins with the geometry optimization of the this compound molecule using quantum chemical methods like DFT. academie-sciences.fr Then, the molecule is "docked" into the binding site of a target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.
Hypothetical Molecular Docking Results for this compound
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cytochrome P450 1A1 | -8.5 | Phe224, Phe123, Ala317 |
| Aryl Hydrocarbon Receptor | -9.2 | His337, Gln383, Tyr322 |
| DNA (intercalation) | -7.8 | G-C base pairs |
Molecular dynamics (MD) simulations can further refine the docked complex and provide insights into the stability of the interaction over time. These simulations model the movement of atoms and molecules, offering a dynamic picture of the biomolecular interaction.
Conformational Analysis and Energetic Profiles
While the phenanthrene ring system is largely planar and rigid, the methyl group in this compound has rotational freedom. Conformational analysis involves studying the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds.
For this compound, computational methods can be used to explore the rotational barrier of the methyl group. By systematically rotating the methyl group and calculating the energy at each step, an energetic profile can be generated. This profile would reveal the most stable (lowest energy) conformation and the energy barriers to rotation.
While the barrier to rotation for a methyl group on an aromatic ring is typically low, steric hindrance from the adjacent chlorine atom and the "bay-region" hydrogens of the phenanthrene core could influence this. Understanding the preferred conformation is important as it can affect how the molecule packs in a crystal lattice and how it fits into the binding site of a receptor.
The geometry optimization performed in quantum chemical calculations inherently seeks the lowest energy conformation. mdpi.com More detailed conformational searches can be performed using molecular mechanics or semi-empirical methods for a broader exploration of the conformational space, followed by higher-level DFT calculations for more accurate energy determination of the key conformers.
Applications in Advanced Organic Synthesis and Materials Science
Strategic Building Block for Complex Molecules
The phenanthrene (B1679779) core is a structural unit found in numerous natural products and synthetic compounds. 9-Chloro-10-methylphenanthrene serves as a valuable intermediate for building more complex molecular architectures. The chloro substituent at the 9-position is a key functional group for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions.
For instance, the chlorine atom can readily participate in reactions like the Suzuki-Miyaura coupling (with boronic acids) and the Stille coupling (with organostannanes). organic-chemistry.orglibretexts.orgwikipedia.org These reactions are fundamental in modern organic synthesis for constructing biaryl systems and other complex frameworks. The ability to replace the chloro group with a wide array of other functional groups allows for the systematic modification of the phenanthrene scaffold, enabling the synthesis of targeted molecules with specific properties. While numerous synthetic methods focus on creating the phenanthrene core itself espublisher.comresearchgate.net, the subsequent functionalization of halogenated phenanthrenes is a critical step in creating more elaborate structures.
Table 1: Potential Cross-Coupling Reactions Utilizing the 9-Chloro Group
| Reaction Name | Coupling Partner | Typical Catalyst | Resulting Bond |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Alkenyl Boronic Acid | Pd(PPh₃)₄ | C-C (Aryl-Aryl) |
| Stille Coupling | Organostannane (e.g., R-SnBu₃) | Pd(PPh₃)₄ | C-C |
| Heck Coupling | Alkene | Pd(OAc)₂ | C-C (Aryl-Alkene) |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | C-C (Aryl-Alkyne) |
This table represents common cross-coupling reactions for which aryl chlorides like this compound are potential substrates.
Precursor for Optoelectronic Materials
Phenanthrene derivatives are widely investigated for their applications in materials science, particularly in the field of optoelectronics. researchgate.net Their rigid, aromatic nature provides high thermal stability and favorable electronic properties for use in devices like Organic Light-Emitting Diodes (OLEDs). The extended π-conjugated system of the phenanthrene core allows for efficient charge transport and luminescence.
By using cross-coupling reactions, this compound can be incorporated into larger polymeric or oligomeric structures. These larger conjugated systems are the basis for many organic electronic materials. The specific substituents—the chloro and methyl groups—can influence the material's final properties, such as its solubility, emission color, and charge-carrier mobility. For example, attaching different aromatic groups at the 9-position can tune the energy levels of the molecule, thereby altering the color of light it emits. While phenanthrene itself is a known component in such materials, specific data for this compound is not widely detailed.
Role in the Synthesis of Specialized Chemical Probes
Fluorescent chemical probes are indispensable tools for visualizing and studying biological processes. The phenanthrene scaffold is an attractive core for such probes due to its inherent fluorescence. The development of a single fluorescent probe capable of sensing both polarity and rigidity in various microenvironments is an active area of research. nih.gov
Starting from a functionalized core like this compound, chemists can synthesize specialized probes. The chloro group acts as a synthetic handle to attach specific recognition units (e.g., groups that bind to a particular protein or ion) or modulating groups that alter the fluorescence in response to environmental changes. For example, a phenanthrene[9,10-d]imidazole-phenol-based probe has been developed for the "turn-on" detection of copper ions. rsc.org This demonstrates the utility of the phenanthrene framework in creating highly specific sensors for biological and environmental applications.
Table 2: Components of a Potential Phenanthrene-Based Chemical Probe
| Component | Function | Potential Origin from this compound |
|---|---|---|
| Fluorophore | Emits light upon excitation | The core phenanthrene ring system |
| Recognition Unit | Binds to the target analyte | Can be attached at the 9-position via the chloro group |
| Linker | Connects fluorophore and recognition unit | Part of the attached recognition unit |
Applications as a Photocatalyst
Photocatalysis, especially using visible light, has emerged as a powerful and sustainable tool in organic synthesis. researchgate.net Certain aromatic molecules can absorb light and use that energy to facilitate chemical reactions. While the direct use of this compound as a photocatalyst is not prominently documented, the phenanthrene structure is relevant in this field. Research has shown that the synthesis of phenanthrenes can be achieved through photocatalytic processes. beilstein-journals.org Conversely, various nanocomposite materials have been developed for the photocatalytic degradation of phenanthrene from aqueous solutions, indicating the molecule's interaction with photocatalytic systems. nih.gov The development of simple, inexpensive organic molecules as photocatalysts is a significant goal, and aromatic structures like phenanthrene are prime candidates for exploration in this area.
Environmental and Biological Transformation Studies of Halogenated Phenanthrenes
Metabolite Profiling and Identification in Bioremediation Contexts
The identification of metabolites is crucial for understanding the degradation pathways and assessing the effectiveness of bioremediation. For phenanthrene (B1679779), a variety of metabolites have been identified, including hydroxylated phenanthrenes, naphthoic acids, and phthalates, eventually leading to intermediates of central metabolism like protocatechuic acid and catechol. nih.gov
For substituted phenanthrenes, the metabolites will be derivatives of these compounds. For example, the degradation of methylnaphthalenes, which are structurally related to the substituted ring of 9-Chloro-10-methylphenanthrene, can lead to the formation of methylsalicylate and methylcatechol. frontiersin.org In the case of this compound, potential initial metabolites could include hydroxylated derivatives on the unsubstituted rings, or oxidation of the methyl group to a hydroxymethyl or carboxylic acid group. Subsequent ring cleavage would lead to chlorinated and methylated versions of the typical phenanthrene degradation products.
The analysis of hydroxylated PAH metabolites (OH-PAHs) in biological samples, such as urine, is a common method for assessing exposure to PAHs. researchgate.net Similar analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), would be employed to identify and quantify the metabolites of this compound in environmental samples during bioremediation studies.
The following table lists potential early-stage metabolites of this compound based on known PAH degradation pathways.
| Parent Compound | Potential Metabolites |
| This compound | Hydroxylated 9-Chloro-10-methylphenanthrenes |
| 9-Chloro-10-(hydroxymethyl)phenanthrene | |
| 9-Chloro-10-phenanthrenecarboxylic acid | |
| Chlorinated and methylated naphthoic acid derivatives | |
| Chlorinated and methylated phthalic acid derivatives |
Biochemical Interactions with Cellular Components and Macromolecules (e.g., Protein Binding)
Polycyclic aromatic hydrocarbons and their halogenated derivatives can exert biological effects through interactions with cellular macromolecules, including proteins and DNA. A key target for many PAHs is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. nih.govnih.gov Binding of a PAH to the AHR can initiate a cascade of events, including the induction of cytochrome P450 enzymes, which are involved in the metabolism of these same compounds. nih.gov
Studies have shown that methylated phenanthrenes can be more potent activators of the human AHR than the parent phenanthrene. nih.gov Halogenated aromatic hydrocarbons are also known to be potent AHR ligands. nih.gov Therefore, it is highly probable that this compound can bind to and activate the AHR. This interaction could lead to the induction of metabolic enzymes, which may either detoxify the compound or, in some cases, produce more toxic and reactive metabolites. nih.gov The binding affinity of PAHs to the AHR is a predictor of their potency for inducing CYP1A enzymes. nih.gov
The table below summarizes the potential biochemical interactions of this compound.
| Cellular Component | Type of Interaction | Potential Consequence |
| Aryl Hydrocarbon Receptor (AHR) | Ligand Binding | Induction of metabolic enzymes (e.g., Cytochrome P450s) |
| DNA | Adduct formation by reactive metabolites | Potential for mutagenicity and carcinogenicity |
| Other Proteins | Non-specific binding | Disruption of normal cellular functions |
Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems
The environmental fate and transport of a chemical are governed by its physical and chemical properties, as well as environmental conditions. For this compound, properties such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow) will determine its distribution in different environmental compartments.
Aquatic Systems:
In aquatic environments, PAHs with low water solubility, which is expected for this compound, tend to adsorb to suspended particles and sediment. usgs.govinformahealthcare.com This sorption behavior reduces their bioavailability to some extent but also allows them to persist in the sediment for long periods. usgs.gov Transport in aquatic systems is therefore closely linked to the movement of water and suspended solids. usgs.gov Degradation in aquatic environments can occur through microbial activity in the water column and sediment, as well as through abiotic processes like photolysis (degradation by sunlight), especially for compounds present near the water surface. usgs.gov
Terrestrial Systems:
In soil, the primary factors influencing the fate and transport of this compound are sorption to soil organic matter and clay minerals, and microbial degradation. hnu.edu.cn The high lipophilicity suggested by its structure indicates strong sorption to organic matter, which would limit its mobility and leaching into groundwater. hnu.edu.cn However, this strong sorption can also reduce its bioavailability for microbial degradation, leading to increased persistence in the soil. hnu.edu.cn Transport in terrestrial systems can occur through soil erosion (movement of contaminated soil particles) and, to a lesser extent, leaching through the soil profile if preferential flow paths exist. Volatilization from soil surfaces to the atmosphere is another potential transport pathway, although likely limited for a compound of this molecular weight.
The persistence of organic pollutants is a key factor in their environmental risk. oup.com The presence of a chlorine atom on the phenanthrene ring is likely to increase the persistence of this compound compared to its non-chlorinated counterpart, as halogenated compounds are generally more resistant to degradation. dtic.mil
The following table outlines the expected environmental behavior of this compound.
| Environmental Compartment | Dominant Processes | Expected Behavior |
| Aquatic Systems | Sorption to sediment, Microbial degradation, Photolysis | Accumulation in sediments, slow degradation |
| Terrestrial Systems | Sorption to organic matter, Microbial degradation | Low mobility, potential for long-term persistence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
